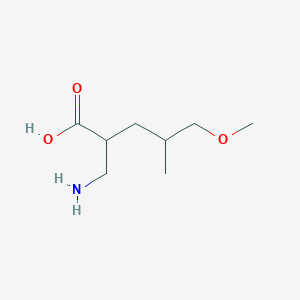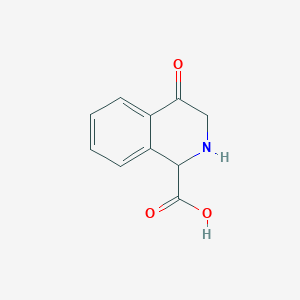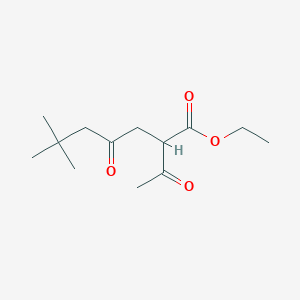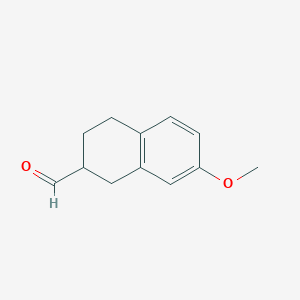
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine is a chiral amine derivative of tetrahydroisoquinoline. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral reagents to achieve enantioselective synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the amine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5,6,7,8-Tetrahydroisoquinolin-5-amine: The enantiomer of the compound, which may have different biological activities.
Tetrahydroisoquinoline: The parent compound, lacking the chiral amine group.
Isoquinoline: The fully aromatic precursor to tetrahydroisoquinoline derivatives.
Uniqueness
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine is unique due to its chiral nature, which can lead to specific interactions with biological targets. This stereochemistry is crucial for its activity and selectivity in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(5R)-5,6,7,8-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2/t9-/m1/s1 |
InChI-Schlüssel |
YURMVGXJVVCSMU-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@H](C2=C(C1)C=NC=C2)N |
Kanonische SMILES |
C1CC(C2=C(C1)C=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)





![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
